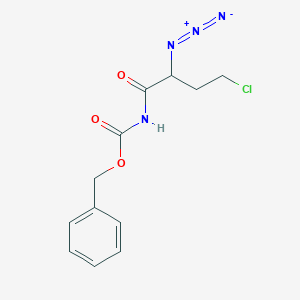
Benzyl (2-azido-4-chlorobutanoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-azido-4-chlorobutanoyl)carbamate is an organic compound that features a benzyl group, an azido group, and a chlorobutanoyl group attached to a carbamate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-azido-4-chlorobutanoyl)carbamate typically involves multiple steps. One common method starts with the reaction of benzyl chloroformate with ammonia to form benzyl carbamate . This intermediate can then be reacted with 2-azido-4-chlorobutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and may require the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-azido-4-chlorobutanoyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted carbamates.
Reduction: Formation of benzyl (2-amino-4-chlorobutanoyl)carbamate.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Applications De Recherche Scientifique
Benzyl (2-azido-4-chlorobutanoyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl (2-azido-4-chlorobutanoyl)carbamate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The carbamate group can act as a protecting group for amines, which can be selectively removed under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar structure but lacks the azido and chlorobutanoyl groups.
Carbamic acid derivatives: General class of compounds with similar functional groups.
Uniqueness
Benzyl (2-azido-4-chlorobutanoyl)carbamate is unique due to the presence of both an azido group and a chlorobutanoyl group, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and biomedical research.
Propriétés
Numéro CAS |
647013-63-6 |
|---|---|
Formule moléculaire |
C12H13ClN4O3 |
Poids moléculaire |
296.71 g/mol |
Nom IUPAC |
benzyl N-(2-azido-4-chlorobutanoyl)carbamate |
InChI |
InChI=1S/C12H13ClN4O3/c13-7-6-10(16-17-14)11(18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,18,19) |
Clé InChI |
XMBKSIUSLNXBFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(=O)C(CCCl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


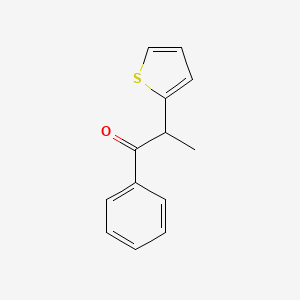

![[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile](/img/structure/B12605053.png)
![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
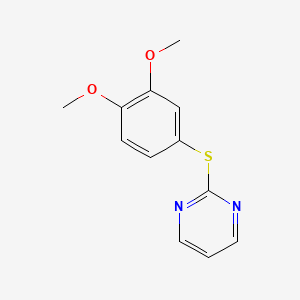
![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)
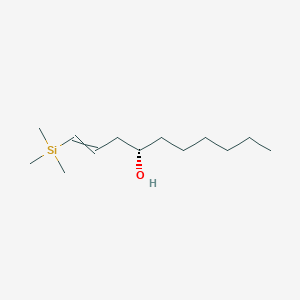
![3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol](/img/structure/B12605080.png)
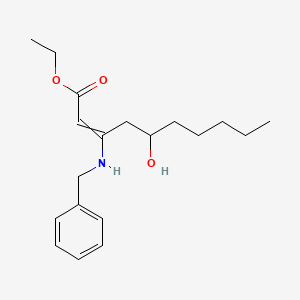
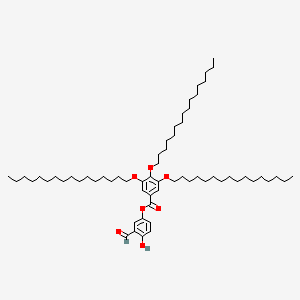
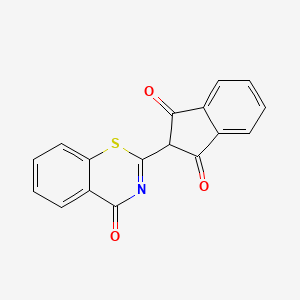

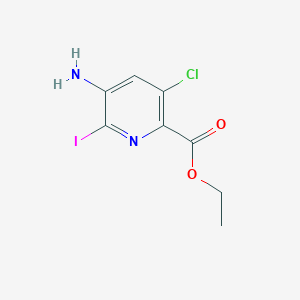
![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)
